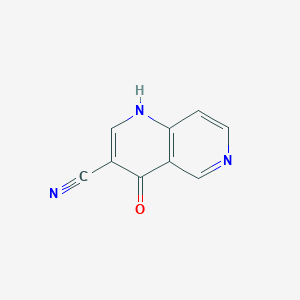

4-Hydroxy-1,6-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5N3O |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

4-oxo-1H-1,6-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C9H5N3O/c10-3-6-4-12-8-1-2-11-5-7(8)9(6)13/h1-2,4-5H,(H,12,13) |

InChI Key |

BKCKNHQTLNDGGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1NC=C(C2=O)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxy 1,6 Naphthyridine 3 Carbonitrile and Analogues

General Synthetic Strategies for Naphthyridine Ring Systems

The construction of the 1,6-naphthyridine (B1220473) core, a diazanaphthalene with nitrogen atoms at positions 1 and 6, can be achieved through various synthetic routes. acs.orgresearchgate.net These strategies often involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine or pyridone moiety. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Cyclization Reactions for Naphthyridine Core Formation

Cyclization reactions are a cornerstone in the synthesis of the 1,6-naphthyridine framework. These reactions typically involve the formation of the second pyridine ring through intramolecular condensation or addition reactions. Several classical named reactions have been adapted for this purpose.

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and has been effectively adapted for the preparation of 4-hydroxy-1,6-naphthyridines. wikipedia.orgnih.gov The reaction typically begins with the condensation of an aminopyridine with an alkoxymethylenemalonic ester or a similar derivative. This is followed by a thermal or acid-catalyzed cyclization to form the 4-hydroxy-substituted fused ring system. wikipedia.orgablelab.eu

For the synthesis of 4-hydroxy-1,6-naphthyridine-3-carbonitrile, a suitable starting material would be a 4-aminopyridine (B3432731) derivative which reacts with a cyanomethylene malonate derivative. The initial condensation forms an enamine intermediate, which then undergoes an intramolecular cyclization to yield the desired this compound. researchgate.net Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. researchgate.net

A key advantage of the Gould-Jacobs reaction is the direct introduction of the 4-hydroxy group and a carbon-based substituent at the 3-position, which is ideal for the target molecule. The reaction conditions can be tuned to favor the desired cyclization pathway.

Table 1: Examples of Gould-Jacobs Reaction for Naphthyridine Synthesis

| Starting Aminopyridine | Malonate Derivative | Product | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,5-naphthyridine | nih.gov |

| 4-Aminopyridine | Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,6-naphthyridine | wikipedia.org |

| Substituted 3-aminopyridines | Meldrum's acid | 8-Hydroxy-1,5-naphthyridines | nih.gov |

The Friedlander condensation is another versatile method for synthesizing quinolines and has been extended to the synthesis of various naphthyridine isomers, including 1,6-naphthyridines. researchgate.netnih.gov This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. jk-sci.com For the synthesis of 1,6-naphthyridines, a 4-aminopyridine-3-carbaldehyde or a related ketone would be the key starting material. researchgate.net

The reaction can be promoted by either acid or base catalysts. jk-sci.com Propylphosphonic anhydride (B1165640) (T3P®) has been reported as an efficient promoter for the Friedlander synthesis of polysubstituted quinolines and naphthyridines under mild conditions. researchgate.net A modified Friedlander annulation has been used to construct the benzo acs.orgresearchgate.netnaphthyridin-4-amine scaffold. rsc.org

While the traditional Friedlander reaction is highly effective, related approaches that generate the ortho-amino carbonyl functionality in situ have also been developed to increase the efficiency and scope of the synthesis.

The Skraup synthesis is a classic method for preparing quinolines, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This reaction has been successfully applied to the synthesis of 1,6-naphthyridine from 4-aminopyridine. researchgate.netrsc.org Although early attempts were unsuccessful, refinements to the Skraup reaction, such as using 4-aminopyridine-N-oxide as the starting material followed by reduction, have led to modest yields of 1,6-naphthyridine. acs.org

The reaction is known for being vigorous, but modifications using milder oxidizing agents or alternative reaction conditions have been developed to improve safety and yields. wikipedia.org While the Skraup synthesis is a powerful tool for generating the parent 1,6-naphthyridine ring system, its application for the direct synthesis of specifically substituted derivatives like this compound is less common.

Cycloaddition Reactions in Naphthyridine Synthesis

Cycloaddition reactions offer a powerful and often stereoselective route to complex heterocyclic systems. In the context of naphthyridine synthesis, aza-Diels-Alder reactions (Povarov reaction) have been employed to create tetrahydro-1,5-naphthyridine derivatives. nih.gov While less documented for the direct synthesis of this compound, cycloaddition strategies hold potential for accessing precursors to the target molecule. These reactions typically involve the [4+2] cycloaddition of an imine, generated from an aminopyridine, with an electron-rich alkene. Subsequent aromatization would be required to yield the final naphthyridine ring.

One-Pot Multicomponent Reactions for Naphthyridine Carbonitriles

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including naphthyridine derivatives. researchgate.netbohrium.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, often with high yields and operational simplicity.

Several MCRs have been developed for the synthesis of substituted 1,6-naphthyridines. researchgate.netbohrium.com For instance, a three-component reaction of an aminopyridinone, an aromatic aldehyde, and Meldrum's acid has been used to synthesize 1,6-naphthyridine-2,5-diones. researchgate.net Another example involves the reaction of aromatic aldehydes and a malononitrile (B47326) dimer in the presence of ethanol (B145695) to produce highly substituted 1,6-naphthyridine-dicarbonitrile derivatives. researchgate.net The development of MCRs specifically tailored for the synthesis of this compound would involve the careful selection of starting materials that can assemble to form the desired scaffold and incorporate the hydroxyl and cyano functionalities in a single step.

Specific Methodologies for this compound Scaffold Elaborationacs.orgacs.org

Recent advancements in organic synthesis have provided efficient pathways for the construction and diversification of the 1,6-naphthyridine core. These methods are crucial for accessing a wide array of substituted analogues for medicinal chemistry research. acs.orgnih.gov

Tandem Nitrile Hydration/Cyclization Proceduresacs.org

A noteworthy and efficient method for constructing the 1,6-naphthyridine core involves a tandem nitrile hydration/cyclization process. This procedure allows for the synthesis of 1,6-naphthyridine-5,7-diones under mild reaction conditions. acs.orgnih.gov This approach is a key step in creating the foundational scaffold which can then be further functionalized. acs.org The hydration of a nitrile group, followed by an intramolecular cyclization, provides a direct route to the bicyclic system, streamlining the synthetic sequence. acs.orgnih.gov

Functionalization via Heteroaryl Ditriflate Intermediatesacs.org

A powerful strategy for the rapid diversification of the 1,6-naphthyridine scaffold is through the use of heteroaryl ditriflate intermediates. acs.orgacs.orgnih.gov The 1,6-naphthyridine-5,7-diones, synthesized via the tandem nitrile hydration/cyclization, can be converted into bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates. acs.orgnih.gov These intermediates are amenable to one-pot difunctionalization reactions, enabling the swift generation of diverse, drug-like products. acs.orgnih.gov This method bypasses traditional, often harsher, activation strategies for heterocyclic amides. acs.org

The utility of these ditriflate intermediates lies in their ability to undergo regioselective substitutions. By carefully selecting coupling partners and reaction conditions, a wide variety of functional groups can be introduced at the C5 and C7 positions. acs.org This allows for the rapid exploration of the chemical space around the 1,6-naphthyridine core. acs.org

Efficient Approaches to Substituted 1,6-Naphthyridinesacs.orgacs.org

The development of efficient synthetic routes to highly substituted 1,6-naphthyridines is of great interest to the medicinal chemistry community. acs.orgacs.org The heteroaryl ditriflate strategy provides a rapid and convenient method for this purpose. By forgoing stepwise functionalization in favor of a one-pot ditriflation and regioselective substitution, functionalized naphthyridines can be prepared efficiently. acs.org For instance, a C7-triflate can be retained for further downstream functionalization while the C5 position is modified. acs.orgacs.org Alternatively, the isolated 1,6-naphthyridine-5,7-ditriflates serve as versatile building blocks for creating novel, predictably diversified 1,6-naphthyridines. acs.orgacs.org

Regioselective Functionalization and Derivatization Strategiesacs.orgacs.org

The ability to selectively introduce functional groups at specific positions of the 1,6-naphthyridine ring system is critical for structure-activity relationship (SAR) studies.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Negishi, Cyanation)acs.orgacs.org

The C7-triflate of 5-amino-7-triflyl-1,6-naphthyridine intermediates has been shown to be a versatile handle for various carbon-carbon bond-forming reactions. acs.org

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl and heteroaryl groups at the C7 position. acs.org

Negishi Coupling: The Negishi coupling, which pairs an organozinc compound with an organic halide or triflate, is also effective for functionalizing the C7 position. acs.orgwikipedia.org This reaction is known for its high functional group tolerance. wikipedia.org

Cyanation: The introduction of a cyano group at the C7 position can be achieved through palladium-catalyzed cyanation, often proceeding in excellent yield. acs.org

These cross-coupling reactions provide reliable methods for creating diverse libraries of 1,6-naphthyridine analogues with varied substitution patterns.

Carbon-Heteroatom Bond Formations (e.g., Amination, Phosphinylation, Etherification)acs.orgacs.org

The C7-triflate is also reactive towards various nucleophiles, enabling the formation of carbon-heteroatom bonds. acs.org

Amination: Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the C7 position. acs.org

Phosphinylation: The C7-triflate can be substituted with phosphorus-containing groups through phosphinylation reactions. acs.org

Etherification: Ether linkages can be formed at the C7 position via reactions with alcohols. acs.org

Notably, the C5-triflate can also undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, including amines and thiomethoxide. acs.org This differential reactivity between the C5 and C7 positions allows for sequential and regioselective functionalization. acs.orgacs.org

Interactive Data Tables

Table 1: Scope of C7 Triflate Functionalization acs.org

| Product | Reaction Type | Reagents and Conditions |

| 18 | Suzuki Coupling | Arylboronic acid, Pd catalyst |

| 19, 20 | Negishi Coupling | Organozinc reagent, Pd catalyst |

| 21 | Cyanation | Zn(CN)₂, Pd catalyst |

| 22 | Buchwald Amination | Amine, Pd catalyst, base |

| 23 | Phosphinylation | H-phosphinate, Pd catalyst, base |

| 25 | Etherification | Alcohol, Pd catalyst, base |

Table 2: Scope of Bis-Triflate Disubstitution acs.org

| Product | C5-Substitution | C7-Substitution |

| 26 | Amine | Amine (Pd-catalyzed) |

| 31 | Thiomethoxide | Suzuki Coupling |

Nucleophilic Aromatic Substitution Reactions on Naphthyridine Cores

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic systems, such as naphthyridines. masterorganicchemistry.com In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comnih.gov For nitrogen-containing heterocycles like pyridines and naphthyridines, the nitrogen atom itself renders the ring electron-deficient and thus more susceptible to nucleophilic attack. nih.gov

The reactivity of naphthyridine cores in SNAr reactions is influenced by the position of the nitrogen atoms and the nature of the leaving group. Halogens, triflates, and tosylates are commonly employed as leaving groups in these transformations. nih.gov For instance, the substitution of chloro or bromo groups on the naphthyridine skeleton with various nucleophiles is a widely used strategy. nih.gov

A noteworthy advanced methodology involves the in-situ generation of highly reactive heteroaryl ditriflate intermediates from 1,6-naphthyridine-5,7-diones. acs.org This approach enables a one-pot sequence that includes nitrile hydration, intramolecular amide cyclization, ditriflation, and a subsequent regioselective nucleophilic substitution. acs.org The use of triflic anhydride for the ditriflation step is a key feature of this protocol. acs.org

The reaction of the in-situ generated 1,6-naphthyridine-5,7-ditriflates with a variety of amine nucleophiles has been shown to proceed with high regioselectivity, favoring substitution at the C5 position. acs.org This selectivity allows for the introduction of diverse functionalities onto the naphthyridine scaffold, yielding a C7-triflate that can be used for further chemical modifications. acs.org The reaction tolerates a broad range of functional groups on both the nucleophile and the naphthyridine core, including carbamates, aromatic heterocycles, fluorines, and unprotected alcohols. acs.org

The scope of this one-pot ditriflation and regioselective substitution method has been demonstrated with various substituted 2-aminonicotinonitriles as starting materials and different amine nucleophiles. The yields reported are for the entire four-step sequence. acs.org

| Entry | R¹ | R² | R³ | Nucleophile (R⁴R⁵NH) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | H | Ph | tert-butyl piperazine-1-carboxylate | 8 | 65 |

| 2 | Me | H | 4-chlorophenyl | tert-butyl piperazine-1-carboxylate | 9 | 69 |

| 3 | H | CO₂Et | 4-methoxyphenyl | tert-butyl (2-aminoethyl)carbamate | 10 | 76 |

| 4 | Me | H | 4-bromophenyl | (4-methoxyphenyl)methanamine | 11 | 75 |

| 5 | H | CN | 4-bromophenyl | pyridin-2-ylmethanamine | 12 | 72 |

| 6 | H | H | 4-methoxyphenyl | pyridin-2-ylmethanamine | 13 | 81 |

| 7 | H | H | pyrimidin-5-yl | 3,3-difluoropyrrolidine | 14 | 71 |

| 8 | H | H | Ph | morpholine | 15 | 74 |

| 9 | MeO | H | CO₂Et | (S)-pyrrolidin-3-ol | 16 | 63 |

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 1,6 Naphthyridine 3 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. For the 1,6-naphthyridine (B1220473) core, the chemical shifts and coupling constants of the aromatic protons are characteristic. The spectrum of the parent, unsubstituted 1,6-naphthyridine provides a reference for analyzing its derivatives. chemicalbook.com Protons on the heterocyclic rings typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. chemicalbook.com

In derivatives such as 4-Hydroxy-1,6-naphthyridine-3-carbonitrile, the introduction of hydroxyl (-OH) and carbonitrile (-C≡N) groups significantly alters the electronic environment and, consequently, the chemical shifts of the nearby protons. The hydroxyl proton itself typically appears as a broad singlet, the position of which can be concentration and solvent dependent.

Table 1: ¹H NMR Data for Unsubstituted 1,6-Naphthyridine Data recorded in CDCl₃

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.28 | d | 0.9 |

| H-4 | 8.28 | dd | 8.2, 1.9 |

| H-5 | 9.10 | dd | 4.1, 1.9 |

| H-7 | 8.76 | d | 6.0 |

| H-8 | 7.93 | dd | 6.0, 0.9 |

| H-3 | 7.52 | dd | 8.2, 4.1 |

This table presents data for the parent 1,6-naphthyridine compound to illustrate the baseline chemical shifts of the core structure. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would be expected to show nine distinct signals corresponding to each unique carbon atom in its structure.

Key expected signals include:

Aromatic Carbons: The six carbons of the naphthyridine rings would typically resonate in the δ 110-160 ppm range.

Carbon-CN: The carbon of the nitrile group (C≡N) is characteristically found further downfield, often in the δ 115-125 ppm region.

Carbon-OH: The carbon atom bonded to the hydroxyl group (C4) would experience a significant downfield shift due to the oxygen's electronegativity, appearing in the δ 150-165 ppm range.

Quaternary Carbons: Carbons that are not bonded to any protons (e.g., C3, C4, and the bridgehead carbons) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For comparison, the ¹³C NMR spectrum of other complex heterocyclic systems, such as bis-naphthalimide derivatives, shows carbonyl carbons resonating around δ 164.1 ppm and aromatic carbons between δ 122 and 134 ppm, which provides a general reference for the expected chemical shift regions. np-mrd.org

Two-Dimensional NMR Techniques for Complex Architectures

For unambiguous structural confirmation, especially in complex or novel derivatives, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish correlations between protons that are coupled to each other, helping to map out the spin systems within the pyridine (B92270) rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity across quaternary carbons and for confirming the placement of substituents on the naphthyridine framework.

Studies on intricately fused systems, such as benzo[b]chromeno[4,3,2-de] rsc.orgresearchgate.netnaphthyridines, have demonstrated that 2D NMR spectroscopy is essential for unambiguously confirming the proposed complex structures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum of this compound is characterized by specific absorption bands that confirm its key structural features.

-OH Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

-C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the range of 2210-2260 cm⁻¹. This peak is a clear indicator of the nitrile functional group. For the isomeric 4-hydroxy- rsc.orgnih.govnaphthyridine-3-carbonitrile, this band appears at approximately 2218 cm⁻¹. researchgate.net

C=C and C=N Stretches: A series of sharp bands in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic naphthyridine rings.

Table 2: Characteristic IR Absorption Bands for 4-Hydroxy- rsc.orgnih.govnaphthyridine-3-carbonitrile

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (-OH) | ~3235 | Broad band, stretching vibration |

| Nitrile (-C≡N) | ~2218 | Sharp, medium band, stretching vibration |

This table shows data from the closely related 1,5-isomer, which is expected to have very similar IR characteristics to the 1,6-isomer due to the presence of the same functional groups. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₉H₅N₃O), the expected exact molecular weight is approximately 171.16 g/mol . rsc.org

In electrospray ionization (ESI) or chemical ionization (CI) modes, the mass spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172. This has been observed for the isomeric 4-hydroxy- rsc.orgnih.govnaphthyridine-3-carbonitrile, which displays a clear [M+1] peak at m/z 172.3. researchgate.net

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, which should match the calculated value for C₉H₅N₃O.

Elemental Analysis (CHN) for Purity and Stoichiometric Confirmation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is fundamental for confirming the empirical formula and assessing the purity of a synthesized sample. The experimental values should closely match the theoretically calculated percentages for the molecular formula C₉H₅N₃O.

Table 3: Theoretical Elemental Composition of this compound (C₉H₅N₃O)

| Element | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 63.16 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.95 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 24.56 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.35 |

| Total | 171.159 | 100.00 |

A successfully synthesized and purified sample of this compound would yield experimental CHN values within ±0.4% of the calculated theoretical values, thereby confirming its stoichiometry. thno.org

Advanced Spectroscopic Methods for Comprehensive Molecular Characterization

While fundamental spectroscopic techniques like one-dimensional NMR and standard IR spectroscopy provide essential preliminary data, a comprehensive understanding of the complex molecular architecture of this compound and its derivatives necessitates the application of more advanced methods. These techniques offer deeper insights into stereochemistry, electronic behavior, and precise structural confirmation, which are crucial for establishing structure-activity relationships in medicinal chemistry and materials science.

Advanced analytical approaches for this class of compounds typically involve a combination of multi-dimensional nuclear magnetic resonance (NMR), mass spectrometry (MS), X-ray crystallography, and computational modeling. Such methods provide an unambiguous and holistic view of the molecule's constitution and behavior.

Multi-dimensional NMR Spectroscopy

For complex substituted naphthyridines, one-dimensional ¹H and ¹³C NMR spectra can be crowded or difficult to interpret definitively. Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY (¹H-¹H): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace out spin systems within the molecule.

HSQC (¹H-¹³C): Identifies which proton is directly attached to which carbon atom.

HMBC (¹H-¹³C): Reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking substituents to the correct positions on the naphthyridine core.

For example, the detailed characterization of complex benzo[b] researchgate.netnih.govnaphthyridine derivatives has been achieved using these techniques, allowing for the precise assignment of every proton and carbon in the structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry confirms the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) provides the exact mass with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have a specific exact mass. This method is critical for confirming the successful synthesis of a target compound and differentiating it from potential isomers or byproducts. For instance, the characterization of novel benzo[b] researchgate.netnih.govnaphthyridine derivatives was solidified by HRMS data, which confirmed the expected elemental compositions. mdpi.com

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For naphthyridine derivatives, where tautomerism (e.g., hydroxy-pyridone tautomerism) is possible, X-ray crystallography can unambiguously identify the dominant form in the crystalline state. The presence of strong intramolecular hydrogen bonds, which can be inferred from NMR data, is often confirmed by crystallographic analysis. researchgate.net Studies on related heterocyclic systems have relied on X-ray diffraction to verify molecular structures and understand intermolecular packing forces like π–π stacking. redalyc.org

Computational and Quantum Chemical Methods

In modern chemical research, experimental data is often complemented by computational studies. Density Functional Theory (DFT) is a powerful quantum chemical method used to predict molecular properties. By calculating the optimized geometry of a molecule, researchers can predict spectroscopic data (NMR chemical shifts, IR vibrational frequencies) and compare them with experimental results to validate the proposed structure. worldscientific.com

Furthermore, these computational methods can provide insight into properties that are difficult to measure experimentally, such as:

Molecular Electrostatic Potential (MESP): Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): Analyzes the highest occupied and lowest unoccupied molecular orbitals to understand electronic transitions and reactivity. worldscientific.com

Solvatochromism Analysis: Theoretical calculations can support experimental UV-Vis studies to understand how solvents interact with a molecule and influence its electronic absorption, as has been demonstrated for 1,6-naphthyridine derivatives. nih.gov

The synergy between predicted and experimental spectra provides a high level of confidence in the structural elucidation. worldscientific.com

The table below summarizes the application of these advanced methods to naphthyridine derivatives.

| Method | Application | Information Gained | Reference Example |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment | J-coupling networks, C-H one-bond correlations, C-H long-range correlations | Molecular Recognition Studies on Naphthyridine Derivatives nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Formula Determination | Exact mass-to-charge ratio, confirming molecular formula | Synthesis of Novel Benzo[b] researchgate.netnih.govnaphthyridine Derivatives mdpi.com |

| Single-Crystal X-ray Diffraction | Definitive 3D Structure Elucidation | Bond lengths, bond angles, stereochemistry, intermolecular interactions (e.g., H-bonding) | Study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles researchgate.net |

| DFT and TD-DFT Calculations | Structure validation and electronic property analysis | Optimized geometry, predicted vibrational/electronic spectra, orbital energies, electrostatic potential | Quantum chemical investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid worldscientific.com |

| Circular Dichroism (CD) Spectroscopy | Stereochemical analysis of chiral molecules and their interactions | Information on the conformation of chiral molecules and their binding to macromolecules like DNA | Spectroscopic investigations on DNA binding of naphthyridine carboxamides tandfonline.com |

The following table provides an example of detailed NMR data for a complex derivative, 2-methyl-8-nitro-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine, illustrating the level of detail obtained from advanced NMR analysis. mdpi.com

| Parameter | ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |

| Aromatic Protons | 9.10 (d, J=2.5 Hz, 1H), 8.43 (dd, J=9.2, 2.5 Hz, 1H), 8.09 (d, J=9.2 Hz, 1H) | - |

| Aliphatic Protons | 3.88 (s, 2H), 3.31 (t, J=5.9 Hz, 2H), 2.92 (t, J=6.0 Hz, 2H), 2.61 (s, 3H) | - |

| Aromatic Carbons | - | 161.2, 149.4, 146.0, 141.3, 131.1, 128.9, 124.6, 123.5, 121.3 |

| Aliphatic Carbons | - | 56.0, 52.2, 46.1, 34.2 |

Computational and Theoretical Investigations of 4 Hydroxy 1,6 Naphthyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Detailed Density Functional Theory (DFT) calculations specifically for 4-Hydroxy-1,6-naphthyridine-3-carbonitrile are not extensively reported in publicly available scientific literature. However, DFT is a standard and powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT would be the method of choice to elucidate its fundamental chemical properties.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in a computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, this would involve calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process is crucial as the geometry of a molecule dictates its reactivity and how it interacts with other molecules. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller band gap generally indicates a more reactive molecule.

Prediction of Vibrational Frequencies for Spectroscopic Correlation

DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to confirm the molecular structure and the accuracy of the computational model.

Molecular Modeling Approaches for Ligand-Target Interactions

While specific DFT data for the parent compound is scarce in the public domain, derivatives of this compound have been the subject of molecular modeling studies to explore their potential as therapeutic agents.

Molecular Docking Studies of Naphthyridine Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research into derivatives of this compound has utilized molecular docking to investigate their potential as inhibitors of phosphodiesterase 10A (PDE10A). nih.govspandidos-publications.com These studies involve docking the naphthyridine-based ligands into the active site of the PDE10A enzyme to predict their binding mode and affinity. The goal is to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. The crystal structure of PDE10A in complex with a derivative, 2-(2'-ethoxybiphenyl-4-yl)-4-hydroxy-1,6-naphthyridine-3-carbonitrile, has been solved and is available in the Protein Data Bank (PDB ID: 4AEL), providing a structural basis for these docking studies. pdbj.orgrcsb.org

Molecular Dynamics (MD) Simulations for Complex Stability and Binding Modes

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the reactivity of this compound. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding its chemical behavior.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations have determined the energies of these orbitals. The negative values of both HOMO and LUMO energies indicate that the molecule is stable.

Global reactivity descriptors have also been calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.51 |

| ELUMO | -2.14 |

| Energy Gap (ΔE) | 4.37 |

| Ionization Potential (IP) | 6.51 |

| Electron Affinity (EA) | 2.14 |

| Electronegativity (χ) | 4.32 |

| Chemical Hardness (η) | 2.18 |

| Electrophilicity Index (ω) | 4.28 |

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Key interactions identified include:

The transfer of charge from the lone pair of the pyridine (B92270) nitrogen atom N1 to the antibonding π* orbitals of the C2-C3 and C4-C10 bonds.

The delocalization from the lone pair of the other nitrogen atom, N6, to the π* orbitals of the C5-C10 and C7-C8 bonds.

These hyperconjugative interactions lead to a more dispersed electron density, which is a key factor in the stabilization of the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 27.97 |

| LP (1) N1 | π* (C4-C10) | 21.84 |

| LP (1) N6 | π* (C5-C10) | 31.43 |

| LP (1) N6 | π* (C7-C8) | 24.31 |

Theoretical Exploration of Nonlinear Optical (NLO) Properties

Materials with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data processing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by molecular parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β₀).

Theoretical calculations using DFT can predict the NLO properties of a molecule. For this compound, these calculations have been performed to evaluate its potential as an NLO material. The key parameters determined are the molecular dipole moment and the first-order hyperpolarizability.

To gauge the NLO potential, these values are often compared to those of a well-known reference material, such as urea (B33335). The first-order hyperpolarizability of this compound has been found to be significantly higher than that of urea, suggesting that it possesses a promising NLO response. This enhanced response is attributed to the intramolecular charge transfer characteristics of the molecule.

| Parameter | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 6.45 | 1.37 |

| First-Order Hyperpolarizability (β₀) [esu] | 6.02 x 10-30 | 0.37 x 10-30 |

In Vitro Biological Activity and Mechanistic Insights of 4 Hydroxy 1,6 Naphthyridine 3 Carbonitrile Analogues

Broad-Spectrum Biological Activities of Naphthyridine Derivatives

Naphthyridine derivatives have demonstrated a wide array of pharmacological effects, establishing them as privileged scaffolds in drug discovery. tandfonline.comnih.govresearchgate.net These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. benthamdirect.comnih.govbenthamdirect.comresearchgate.net Furthermore, some derivatives have shown potential in treating neurological disorders, acting as anti-osteoporotic agents, and exhibiting anti-allergic and antimalarial activities, among others. nih.govresearchgate.net The diverse biological profile of naphthyridines underscores their importance as a foundational structure for the development of new therapeutic agents. tandfonline.commdpi.com Specifically, derivatives of the 1,6-naphthyridine (B1220473) scaffold have been noted for their potential in cancer chemotherapy, as well as their antibacterial and antiviral applications.

Antimicrobial Research Focus

The antimicrobial properties of naphthyridine derivatives have been extensively investigated, leading to the development of clinically significant antibacterial agents. mdpi.comresearchgate.netirjet.net Research has encompassed a wide range of pathogens, including bacteria, mycobacteria, and fungi, with a focus on understanding their mechanisms of action to combat growing antimicrobial resistance. mdpi.comresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (E. coli, K. pneumoniae, B. subtilis, S. aureus)

Analogues of 4-hydroxy-1,6-naphthyridine-3-carbonitrile and other naphthyridine derivatives have been evaluated for their efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, certain benzo[h] benthamdirect.comresearchgate.netnaphthyridine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. imedpub.com Similarly, various 1,8-naphthyridine (B1210474) derivatives have demonstrated inhibitory effects against Bacillus subtilis, S. aureus, E. coli, and Klebsiella pneumoniae. nih.gov The antibacterial activity is often influenced by the nature and position of substituents on the naphthyridine core. irjet.net For example, the introduction of a fluorine atom and a piperazine (B1678402) ring in 1,8-naphthyridine derivatives, as seen in enoxacin, enhances their activity against a broad range of bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Naphthyridine Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Benzo[h] benthamdirect.comresearchgate.netnaphthyridine derivatives | S. aureus, E. coli, B. subtilis | Active | imedpub.com |

| 1,8-Naphthyridine-hydrazide complexes | B. subtilis, S. aureus, E. coli, K. pneumoniae | Comparable to ampicillin | nih.gov |

| 1,8-Naphthyridine thiosemicarbazides | S. aureus, B. cereus, E. coli, K. pneumoniae | MIC: 6-7 mM (for some against S. aureus) | nih.gov |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | E. coli, S. pyogenes | Moderate to high activity | mdpi.com |

| Naphthoquinones containing phenylamino-phenylthio moieties | S. aureus, E. coli, K. pneumoniae | MIC: 15.6 to 500 µg/mL | mdpi.com |

| Naphthoquine phosphate (B84403) (NQP) | A. baumannii, S. aureus, E. faecalis | MIC: 62.5 µg/mL (AB), 31.25 µg/mL (SA, EF) | frontiersin.org |

Anti-Mycobacterial Efficacy (Mycobacterium tuberculosis H37Rv)

Several naphthyridine derivatives have emerged as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Recent studies on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues have identified compounds with significant in vitro activity against the H37Rv strain. nih.govrsc.org One particular analogue, ANA-12, demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.govrsc.org Other derivatives, such as morpholino 1,8-naphthyridines, have also shown potent anti-tubercular activity, with some compounds exhibiting MIC values as low as 0.25 μg/mL against M. tuberculosis H37Rv. nih.gov The anti-mycobacterial activity of these compounds highlights their potential for development into new anti-TB drugs. researchgate.net

Table 2: Anti-Mycobacterial Activity of Naphthyridine Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | MIC (μg/mL) | Reference |

|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile analogue (ANA-12) | 6.25 | nih.govrsc.org |

| 1,8-Naphthyridine-3-carbonitrile analogues (ANC-2, ANA-1, ANA 6–8, ANA-10) | 12.5 | nih.govrsc.org |

| Morpholino 1,8-naphthyridine derivative | 0.25 | nih.gov |

| 1,8-Naphthyridine derivative (Compound C) | 6.25 | nih.gov |

Antifungal Activity

The antifungal potential of naphthyridine derivatives has also been explored. Certain imidazo[1,2-a] benthamdirect.comnih.govnaphthyridine derivatives have shown high activity against Candida metapsilosis and Aspergillus niger, comparable to standard antifungal drugs. nih.gov Additionally, some hydrazono and azo derivatives of 1,8-naphthyridine have demonstrated efficacy against Aspergillus niger and Candida albicans. nih.gov The antifungal activity is often dependent on the specific chemical modifications of the naphthyridine scaffold. irjet.net For example, 4-amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile exhibited strong fungicidal activity against A. niger. nih.gov Research into acylhydroquinone and acylnaphthohydroquinone derivatives has also provided insights into features that enhance antifungal action, with some compounds showing MIC values as low as 2 to 16 μg/mL against various fungal strains. mdpi.com

Molecular Mechanisms of Antimicrobial Action (e.g., DNA Replication Inhibition, DNA Gyrase, Topoisomerase IV)

A key mechanism of antimicrobial action for many naphthyridine derivatives, particularly the quinolone and fluoroquinolone classes to which some naphthyridines are structurally related, is the inhibition of bacterial DNA synthesis. mdpi.comnih.govnih.gov These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov DNA gyrase is essential for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. nih.gov By binding to the A subunit of DNA gyrase, these derivatives block its enzymatic activity, leading to the cessation of DNA replication and ultimately bacterial cell death. mdpi.comnih.gov Similarly, inhibition of topoisomerase IV, which is involved in decatenating newly replicated daughter chromosomes, also results in a bactericidal effect. nih.gov Molecular docking studies have further supported the interaction of naphthyridine derivatives with the active sites of these enzymes. nih.gov

Anticancer Research Focus

In addition to their antimicrobial properties, naphthyridine derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.com The 1,6-naphthyridine scaffold, in particular, is found in naturally occurring alkaloids like aaptamine, which exhibits cytotoxic and anticarcinogenic activities. mdpi.com Synthetic benzo[b] benthamdirect.comresearchgate.netnaphthyridine derivatives have also shown antiproliferative and cytotoxic effects against various cancer cell lines. mdpi.com The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells, such as cell cycle progression and apoptosis. nih.gov For instance, some 1,5-naphthyridine (B1222797) alkaloids have been shown to induce apoptosis through the activation of specific signaling pathways. nih.gov The diverse mechanisms of action and the potential for structural modification make naphthyridine analogues, including those of this compound, a promising area for the development of novel anticancer therapeutics.

Cytotoxicity Against Human Cancer Cell Lines (e.g., SKOV3, A549, MCF-7, HepG2)

Analogues of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Research into the broader family of naphthyridine derivatives has established their potential as anticancer agents. nih.gov For instance, a series of 1,8-naphthyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line, MCF-7. researchgate.net Several of these compounds exhibited potent cytotoxicity, with some showing greater efficacy than the reference drug staurosparine. researchgate.net

Specifically, within the 1,6-naphthyridine class, alkaloids isolated from marine sponges have shown significant activity. The isoaaptamine (B52999) and demethyl(oxy)aaptamine analogues, which share the 1,6-naphthyridine core, were tested against breast cancer cell lines. nih.gov Demethyl(oxy)aaptamine was most potent against MCF-7 and MDA-MB-231 cell lines, while isoaaptamine had the strongest effect on T-47D cells. nih.gov Additionally, studies on hydroxylated 1,4-naphthoquinones, which are structurally related, have been conducted on the human hepatoma cell line, HepG2, to determine the effects of hydroxyl substitution on toxicity. nih.gov

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected naphthyridine analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | IC₅₀ (µM) | Source |

| 1,8-Naphthyridine Derivative 10c | MCF-7 | 1.47 | researchgate.net |

| 1,8-Naphthyridine Derivative 8d | MCF-7 | 1.62 | researchgate.net |

| 1,8-Naphthyridine Derivative 4d | MCF-7 | 1.68 | researchgate.net |

| 1,8-Naphthyridine Derivative 10f | MCF-7 | 2.30 | researchgate.net |

| 1,8-Naphthyridine Derivative 8b | MCF-7 | 3.19 | researchgate.net |

| Demethyl(oxy)aaptamine | MCF-7 | 23.11 | nih.gov |

| Demethyl(oxy)aaptamine | MDA-MB-231 | 19.34 | nih.gov |

| Isoaaptamine | T-47D | 30.13 | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Mitochondrial Dysfunction, Reactive Oxygen Species Generation)

The antiproliferative effects of 1,6-naphthyridine analogues are attributed to several complex cellular mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death. The marine alkaloid isoaaptamine, a 1,6-naphthyridine derivative, has been shown to induce apoptotic cell death in cancer cells. nih.gov This process is often triggered by an increase in reactive oxygen species (ROS). nih.gov The generation of ROS can lead to the activation of various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs), which ultimately results in apoptosis. nih.gov

Furthermore, these compounds can cause significant mitochondrial dysfunction. nih.govnih.gov The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors like cytochrome c, activating the intrinsic apoptotic pathway. nih.gov Studies have shown that an accumulation of certain aldehydes, produced as a result of oxidative stress, can cause a decrease in the mitochondrial membrane potential, contributing to apoptosis. nih.gov Research on the 1,6-naphthyridine alkaloid isoaaptamine has confirmed that its cytotoxic properties are based on the induction of autophagy, disruption of mitochondrial function, and the over-generation of reactive oxygen species. nih.gov Some naphthyridine derivatives have also been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov

Specific Target Inhibition in Cancer Pathways (e.g., XIAP, Caspases, PARP)

Delving deeper into the apoptotic mechanisms, 1,6-naphthyridine analogues have been found to interact with specific molecular targets within cancer signaling pathways. A prominent example is the inhibition of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov XIAP is a key regulator that can block cell death by inhibiting caspases. The 1,6-naphthyridine derivative, isoaaptamine, was found to inhibit the expression of XIAP. nih.gov

The inhibition of XIAP subsequently leads to the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov These enzymes are the executioners of apoptosis, responsible for cleaving a multitude of cellular proteins. One of the critical substrates for these caspases is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspases is a hallmark of apoptosis. nih.govnih.gov Research has confirmed that treatment with isoaaptamine leads to the activation of caspases 3 and 7 and the subsequent cleavage of PARP, thereby promoting apoptotic cell death in cancer cells. nih.gov

Enzyme and Receptor Inhibition Studies

Phosphodiesterase 10A (PDE10A) Inhibition

A series of this compound derivatives have been identified as potent inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme primarily expressed in the brain and is a target for the development of antipsychotic agents. Through structure-based chemical modifications of the 1,6-naphthyridine chemotype, researchers have worked to improve the potency and selectivity of these inhibitors, laying the groundwork for future optimization. nih.gov

Acetylcholinesterase (AChE) Inhibition

Analogues of 1,6-naphthyridine have also been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov A series of novel hexahydro-1,6-naphthyridines were synthesized and evaluated for their AChE inhibitory activity. nih.gov Among the tested compounds, one derivative featuring a methoxy (B1213986) substituent at the ortho-position of its phenyl rings displayed the highest inhibitory activity, with an IC₅₀ value comparable to the standard drug, galantamine. nih.gov Molecular modeling studies supported these findings, showing effective binding interactions within the active site of the AChE enzyme. nih.gov

| Compound/Analogue | Target | IC₅₀ | Source |

| Hexahydro-1,6-naphthyridine (4e) | AChE | 2.12 µM | nih.gov |

HIV-1 Integrase and Human Cytomegalovirus (HCMV) Inhibition

The 1,6-naphthyridine scaffold has been recognized for its broad-spectrum antiviral activities, including against Human Immunodeficiency Virus type 1 (HIV-1) and Human Cytomegalovirus (HCMV). nih.govnih.gov HCMV is a significant opportunistic pathogen, particularly in immunocompromised individuals. nih.gov

Several studies have demonstrated that 1,6-naphthyridine derivatives possess potent anti-HCMV activity. nih.govnih.gov One study identified a naphthyridine derivative (A1) with anti-HCMV activity that was 39- to 223-fold more potent than the reference drug ganciclovir (B1264) in a plaque reduction assay. nih.gov More specifically, 8-hydroxy-1,6-naphthyridine-7-carboxamide analogues have been synthesized and characterized as inhibitors of the HCMV pUL89 endonuclease, a metal-dependent enzyme essential for viral replication. nih.gov Many of these analogues inhibited the pUL89 C-terminus with single-digit micromolar IC₅₀ values and demonstrated antiviral activity in the same concentration range. nih.gov

In addition to their effects on HCMV, 1,6-naphthyridine structures have been noted for their ability to inhibit HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. nih.govnih.gov

Fibroblast Growth Factor Receptor-1 (FGF Receptor-1) Tyrosine Kinase Inhibition

Analogues of the 1,6-naphthyridine scaffold have been investigated for their potential to inhibit Fibroblast Growth Factor Receptor-1 (FGFR-1), a tyrosine kinase implicated in various cellular processes. Research into a series of 3-aryl-1,6-naphthyridine-2,7-diamines and their corresponding 2-urea derivatives has provided insights into their activity against this receptor. acs.org

The synthesis of these compounds involved the condensation of 4,6-diaminonicotinaldehyde (B1627570) with substituted phenylacetonitriles to form the intermediate 1,6-naphthyridine-2,7-diamines. Subsequent selective reaction with isocyanates yielded the 2-urea derivatives. acs.org

A notable analogue from this series, a 7-acetamide derivative, demonstrated potent inhibition of the growth of tumor cell lines that express FGFR and was found to be particularly effective against Human Umbilical Vein Endothelial Cells (HUVECs), with a 50% inhibitory concentration (IC₅₀) of 4 nM. acs.org Furthermore, a water-soluble analogue featuring a 7-morpholinylpropylamino group maintained high potency against FGFR with an IC₅₀ value of 31 nM, along with high selectivity for this receptor. acs.org

The inhibitory activities of selected 1,6-naphthyridine analogues against FGFR-1 are presented below.

Table 1: Inhibitory Activity of 1,6-Naphthyridine Analogues against FGFR-1

| Compound Analogue | Target | Activity (IC₅₀) |

|---|---|---|

| 7-acetamide derivative | FGFR-expressing tumor cells | - |

| 7-acetamide derivative | HUVECs | 4 nM |

Adenosine A2A Receptor Antagonism

Information regarding the in vitro biological activity and mechanistic insights of this compound analogues as antagonists of the Adenosine A2A receptor is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Structure-activity relationship (SAR) studies on the 1,6-naphthyridine scaffold have been conducted, particularly in the context of FGFR-1 inhibition, offering insights into the molecular features that govern the biological activity of this class of compounds.

For a series of 3-aryl-1,6-naphthyridine-2,7-diamine analogues, modifications at the 7-position of the naphthyridine ring were found to significantly influence potency and solubility. The introduction of an acetamide (B32628) group at the 7-position resulted in a compound with potent inhibitory activity against FGFR-expressing cell lines. acs.org To enhance aqueous solubility while preserving high potency, a 7-morpholinylpropylamino group was introduced, which successfully maintained strong FGFR inhibition. acs.org

A comparative analysis was performed between the 1,6-naphthyridine series and the corresponding pyrido[2,3-d]pyrimidine (B1209978) analogues. This comparison revealed minimal differences in potency or selectivity patterns, suggesting that the 1-aza atom present in the pyrido[2,3-d]pyrimidine scaffold is not a critical determinant for the observed biological activity. acs.org This indicates that the broader structural arrangement of the fused heterocyclic system is more important for receptor interaction than the nitrogen atom's specific placement at that position.

While specific SAR studies centered on the this compound core have been undertaken, detailed findings from these investigations were not available for review. researchgate.net

Advanced Applications and Future Research Directions of 4 Hydroxy 1,6 Naphthyridine 3 Carbonitrile

Materials Science and Optoelectronics Applications

The broader class of naphthyridine derivatives has demonstrated significant promise in the realm of materials science, particularly due to their inherent photophysical and electronic properties. nih.govnih.gov While direct research on 4-Hydroxy-1,6-naphthyridine-3-carbonitrile is still emerging, the performance of its isomers and related compounds provides a strong indication of its potential.

Naphthyridine derivatives are recognized for their fluorescence and potential as luminescent materials. nih.govrsc.orgresearchgate.net Specifically, metal chelates derived from 4-hydroxy-1,5-naphthyridines have been successfully utilized as deep-blue emitters in OLEDs. nih.gov These related compounds exhibit not only high efficiency but also superior thermal stability, making them robust components for electronic devices. nih.gov

The powerful fluorescence properties, including large Stokes shifts and high quantum yields, observed in 1,6-naphthyridin-7(6H)-ones suggest their suitability for luminescent devices. rsc.org Given these precedents, this compound is a candidate for investigation as a novel emitter or host material in OLED and LED technologies. Its specific substituents, the electron-withdrawing cyano group and the electron-donating hydroxyl group, could be tuned to achieve desired emission colors and performance characteristics.

The electronic characteristics of naphthyridine compounds make them suitable for semiconductor applications. Derivatives of 1,5-naphthyridine (B1222797) have been explored for their utility as hydrogen acceptors in solar cells and as general semiconductors. researchgate.net Metal chelates of hydroxynaphthyridine derivatives have shown high charge carrier mobility, with electron mobility reaching 10⁻⁴ cm²/V·s, a critical parameter for efficient electronic devices. nih.gov These materials can also function as wide band gap host materials, which is essential for managing energy levels and preventing exciton (B1674681) quenching in photovoltaics and OLEDs. nih.gov The potential of this compound in this area lies in its tunable electronic structure, which could be exploited to create new organic semiconductors or exciton-blocking layers, contributing to the development of more efficient solar energy technologies.

Coordination Chemistry and Metal Complexation

The nitrogen atoms within the bicyclic structure of naphthyridines act as excellent coordination sites for metal ions, making them versatile ligands in coordination chemistry. nih.govacs.org The specific arrangement of nitrogen atoms in the 1,6-naphthyridine (B1220473) core, combined with the additional donor atoms (oxygen from the hydroxyl group and nitrogen from the cyano group), allows this compound to form stable and functional metal complexes.

Naphthyridine derivatives have been extensively used to create complexes with a variety of transition metals. Research has demonstrated the synthesis of heteroleptic platinum complexes incorporating 4-hydroxy-1,5-naphthyridine ligands. nih.gov Furthermore, a series of dysprosium(III) complexes have been successfully synthesized using a ligand that is structurally very similar to the title compound: 4-hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrile. nih.gov In these complexes, four naphthyridine ligands chelate the central dysprosium ion. nih.gov Similarly, europium(III) complexes with related naphthyridine ligands have been prepared and noted for their high photoluminescence quantum yields and stability. nih.gov These examples strongly suggest that this compound can serve as an effective ligand for forming luminescent lanthanide complexes and square-planar platinum complexes with interesting photophysical properties.

| Metal Ion | Related Naphthyridine Ligand | Key Findings |

| Dysprosium(III) | 4-hydroxy-8-methyl-1,5-naphthyridine-3-carbonitrile | Formation of a complex with four chelated naphthyridine ligands. nih.gov |

| Europium(III) | 4-hydroxy-1,5-naphthyridine derivatives | Complexes exhibit high photoluminescence quantum yields and stability. nih.gov |

| Platinum(II) | 4-hydroxy-1,5-naphthyridine | Used in the formation of heteroleptic platinum complexes. nih.gov |

The unique properties of naphthyridine-metal complexes give them significant potential in several advanced technological fields.

Bio-imaging: The strong luminescence of lanthanide complexes (Europium, Dysprosium) and the phosphorescence of platinum complexes make them ideal candidates for probes in biological imaging. nih.govrsc.org These complexes can offer high stability, long emission lifetimes, and sharp emission bands, which are advantageous for time-resolved imaging and reducing background interference. rsc.orgnih.gov The 1,6-naphthyridin-7(6H)-one scaffold, for example, has been incorporated into fluorescent nucleoside analogues for probing nucleic acids. mdpi.com

pH Sensing: The fluorescence of certain organic molecules and their metal complexes can be sensitive to the pH of their environment. This acidochromism is a known property of some 1,6-naphthyridin-7(6H)-ones. rsc.org Ruthenium(II) polypyridine complexes have been demonstrated as effective optical pH sensors. ejournal.by By designing complexes of this compound, it may be possible to create novel fluorescent probes that change their emission properties in response to pH changes, with applications in environmental monitoring and cellular biology. nih.govrsc.org

Quantum Computing: The development of quantum computing relies on identifying and controlling quantum systems. Certain complex molecules with specific electronic and spin states are being explored as potential qubits or for simulating quantum systems. pennylane.aiintrotoquantum.org While direct application of this compound in this field is speculative, the study of its metal complexes, particularly those with interesting magnetic properties like gadolinium or manganese, could provide systems with the complex spin states needed for this nascent technology. pennylane.ai The ability to simulate complex molecules like the iron-molybdenum cofactor (FeMoco) is a major goal for quantum chemistry on quantum computers. pennylane.ai

Catalysis and Organocatalysis

The field of catalysis has benefited from the use of nitrogen-containing heterocyclic compounds, both as ligands for metal-based catalysts and as catalysts in their own right.

The development of new catalytic methods is crucial for efficient and selective chemical synthesis. Recent research has demonstrated an organocatalytic system for the site-selective meta-hydroxylation of azaarenes. acs.org In this system, 1,6-naphthyridine is specifically mentioned as a substrate that can be converted to its meta-hydroxylated derivative. acs.org This highlights the utility of the 1,6-naphthyridine scaffold in developing novel organic transformations. The process utilizes a nitrilium ion, generated in situ, as an efficient organocatalyst. acs.org This approach is noted for its high yields and scalability, underscoring the potential of reactions involving the 1,6-naphthyridine core. acs.org Furthermore, the inherent structure of this compound, possessing both acidic (hydroxyl) and basic (nitrogen) sites, suggests its potential as a bifunctional organocatalyst, similar to how proline is used in asymmetric aldol (B89426) reactions. youtube.com

Additionally, the ability of the naphthyridine core to act as a ligand for transition metals opens up applications in traditional metal-based catalysis. acs.org Complexes of this compound could be designed to catalyze a range of organic reactions, with the electronic properties of the ligand being used to tune the activity and selectivity of the metallic center.

| Catalysis Type | Role of Naphthyridine | Example Reaction |

| Organocatalysis | Substrate | Meta-C-H hydroxylation of the 1,6-naphthyridine N-oxide. acs.org |

| Organocatalysis | Potential Catalyst | As a bifunctional catalyst leveraging its acidic and basic sites. |

| Metal Catalysis | Ligand | Tuning the properties of a metallic center for various coupling reactions. |

Role as Key Synthetic Intermediates for Novel Heterocyclic Architectures

The strategic placement of a hydroxyl group at the C-4 position and a carbonitrile group at the C-3 position makes this compound a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The reactivity of these functional groups allows for a range of chemical transformations, enabling chemists to build novel molecular frameworks.

The hydroxyl group can be converted into a chloro substituent, which then serves as a reactive site for nucleophilic substitution, a common strategy in building complex molecules. nih.gov For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved from preformed pyridines, such as ethyl 4,6-dichloro-3-pyridinecarboxylate, by reaction with an amine followed by condensation. nih.gov This principle highlights how the 4-hydroxy group can be transformed into a leaving group to facilitate the construction of an additional ring.

Similarly, the carbonitrile group, in conjunction with an adjacent amine or activated methylene (B1212753) group, is a well-established precursor for creating fused pyrimidine, pyridine (B92270), or pyrazole (B372694) rings. For example, the reaction of appropriately substituted pyridines with reagents like urea (B33335) derivatives or hydrazines can lead to the formation of pyrimido[4,5-H] researchgate.neteurjchem.comnaphthyridine and pyrazolo[3,4-H] researchgate.neteurjchem.comnaphthyridine derivatives, respectively. eurjchem.com Ring-opening and recyclization reactions of related heterocyclic systems with carbon nucleophiles like cyanoacetamide or malononitrile (B47326) dimer also demonstrate a pathway to novel pyridine and pyrido[1,2-a]benzimidazole (B3050246) structures. nih.gov

The versatility of the this compound scaffold is further illustrated by its potential to undergo various cyclization reactions to yield complex polycyclic architectures. These reactions often proceed via domino or cascade sequences, providing an efficient route to highly functionalized naphthyridines. eurjchem.com

Table 1: Synthetic Transformations for Novel Heterocyclic Architectures

| Precursor Functional Group | Reagent/Condition | Resulting Fused System (Example) | Reference |

|---|---|---|---|

| 4-Hydroxy (after conversion to 4-Chloro) | Amines, followed by condensation | Fused Pyridone Ring | nih.gov |

| 3-Carbonitrile | Hydrazines | Fused Pyrazole Ring (e.g., Pyrazolo[3,4-H] researchgate.neteurjchem.comnaphthyridine) | eurjchem.com |

| 3-Carbonitrile | Urea Derivatives | Fused Pyrimidine Ring (e.g., Pyrimido[4,5-H] researchgate.neteurjchem.comnaphthyridine) | eurjchem.com |

Emerging Research Areas and Innovations in Naphthyridine Chemistry

The broader field of naphthyridine chemistry is experiencing a surge of innovation, driven by the diverse biological activities and material properties of these heterocyclic scaffolds. researchgate.net Research is expanding beyond traditional applications into new and exciting territories.

Medicinal Chemistry and Drug Discovery: A significant area of research focuses on the development of 1,6-naphthyridine derivatives as potent and selective kinase inhibitors for cancer therapy. researchgate.net For example, 1,6-naphthyridin-2-one derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for potential use in treating colorectal cancer. nih.gov Another study led to the discovery of 1H-imidazo[4,5-h] researchgate.neteurjchem.comnaphthyridin-2(3H)-one-based compounds as a new class of c-Met kinase inhibitors. rsc.org The unique structure of the 1,6-naphthyridine core allows for the design of molecules that can target specific biological receptors with high affinity. mdpi.com

Advanced Materials Science: Naphthyridine derivatives are gaining attention for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net Their rigid, planar structure and unique photophysical properties make them excellent candidates for luminescent materials. researchgate.netrsc.org For instance, 1,6-naphthyridin-7(6H)-ones exhibit powerful fluorescence, large Stokes shifts, and high quantum yields, properties suitable for luminescent devices. rsc.org Furthermore, metal complexes of naphthyridines, such as those with platinum or europium, show high photoluminescence and thermostability, finding use in bio-imaging and as emitting dyes in LEDs. researchgate.netnih.gov

Novel Synthetic Methodologies: Organic chemists continue to develop innovative methods for synthesizing and functionalizing the naphthyridine core. A notable advancement is the organocatalytic, site-selective C-H hydroxylation of azaarenes, including the 1,6-naphthyridine skeleton. acs.org This allows for the direct introduction of hydroxyl groups at the meta-position, a previously challenging transformation that opens new avenues for molecular editing and late-stage functionalization of complex molecules. acs.org Researchers are also exploring mild and efficient synthetic routes to fused polycyclic 1,6-naphthyridin-4-amines, which possess interesting optical properties. researchgate.net

Catalysis: Naphthyridine-based ligands are being used to create novel metal complexes with catalytic activity. For example, a dinuclear ruthenium-1,8-naphthyridine complex has been shown to be an active and stable catalyst for the oxidation of alcohols and the epoxidation of alkenes. rsc.org The ability of the naphthyridine scaffold to coordinate with metal ions is being exploited to develop new catalysts for a range of organic transformations. nih.gov

Table 2: Emerging Applications and Innovations in Naphthyridine Chemistry

| Research Area | Specific Application/Innovation | Naphthyridine Isomer | Reference |

|---|---|---|---|

| Medicinal Chemistry | FGFR4 Kinase Inhibitors | 1,6-Naphthyridine | nih.gov |

| Medicinal Chemistry | c-Met Kinase Inhibitors | 1,6-Naphthyridine | rsc.org |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | 1,5-Naphthyridine, 1,6-Naphthyridine | researchgate.netresearchgate.netrsc.org |

| Synthetic Methodology | Organocatalytic C-H Hydroxylation | 1,6-Naphthyridine | acs.org |

Q & A

Q. How can researchers mitigate decomposition during high-temperature reactions (e.g., decarboxylation at 370°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.